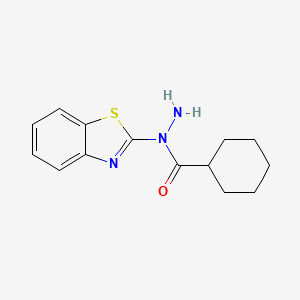![molecular formula C24H18ClFN2O4 B14947046 (4E)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(2-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B14947046.png)
(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(2-fluorophenyl)pyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE is a complex organic compound that features a pyrazole core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution reactions:
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyl groups.
Reduction: Reduction reactions can target the pyrazole ring and the carbonyl groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, it is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((E)-1-{4-[(2-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE
- 4-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE
Uniqueness
The unique combination of functional groups in 4-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H18ClFN2O4 |
|---|---|
Molekulargewicht |
452.9 g/mol |
IUPAC-Name |
(4E)-4-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-(2-fluorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H18ClFN2O4/c1-31-22-13-15(10-11-21(22)32-14-16-6-2-3-7-18(16)25)12-17-23(29)27-28(24(17)30)20-9-5-4-8-19(20)26/h2-13H,14H2,1H3,(H,27,29)/b17-12+ |
InChI-Schlüssel |
UQLYWSDUMHKLLF-SFQUDFHCSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3F)OCC4=CC=CC=C4Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3F)OCC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(methylamino)-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14946963.png)

![Methyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14946983.png)
![2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid](/img/structure/B14946997.png)
![Ethyl 4-(3-{[(3-fluorophenyl)carbonyl]amino}-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B14947000.png)
![4-(5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14947002.png)

![N-methyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14947005.png)
![5-{4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B14947008.png)
![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide](/img/structure/B14947011.png)
![3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14947019.png)
![3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B14947041.png)
![7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14947054.png)
![4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B14947061.png)
